Gallium citrate, Ga-66

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

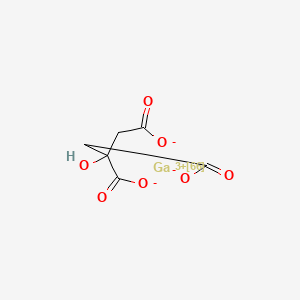

2D Structure

3D Structure of Parent

Properties

CAS No. |

919293-63-3 |

|---|---|

Molecular Formula |

C6H5GaO7 |

Molecular Weight |

255.03 g/mol |

IUPAC Name |

gallium-66(3+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-4 |

InChI Key |

YEEGWNXDUZONAA-JWFOFJTQSA-K |

Isomeric SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[66Ga+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |

Origin of Product |

United States |

Production and Radiosynthesis of Gallium 66 Citrate

Gallium-66 (⁶⁶Ga) is a positron-emitting radionuclide with a half-life of 9.49 hours, making it suitable for positron emission tomography (PET) imaging of biological processes that have intermediate to slow uptake times. nih.govwustl.eduijrr.com The production of ⁶⁶Ga is typically achieved using a biomedical cyclotron. The most common nuclear reaction for its production is the proton bombardment of an enriched zinc-66 (⁶⁶Zn) target, via the ⁶⁶Zn(p,n)⁶⁶Ga reaction. nih.govijrr.comnukleonika.pl Enriched ⁶⁶Zn is often preferred over natural zinc to enhance the production yield of ⁶⁶Ga and minimize the generation of other gallium radioisotopes. nih.govsci-hub.se

The target material, either enriched or natural zinc, can be prepared by electroplating it onto a copper backing. nukleonika.plresearchgate.net The energy of the proton beam is a critical parameter; for instance, bombarding a ⁶⁶Zn target with 14.5 MeV protons has been shown to produce high yields of ⁶⁶Ga, consistent with theoretical predictions. nih.govwustl.edu After irradiation, the ⁶⁶Ga must be chemically separated from the bulk zinc target material and any co-produced impurities to yield a high-purity product suitable for subsequent chelation with citrate (B86180).

Preclinical Research Methodologies and Characterization of Gallium 66 Citrate

Preclinical In Vivo Evaluation in Animal Models

Kinetic Modeling in Animal Studies

While specific kinetic modeling studies for ⁶⁶Ga-citrate in animals are not extensively detailed in the available literature, research on the more widely used ⁶⁸Ga-citrate provides a framework for such analysis. Kinetic studies involve dynamic PET scanning to measure the change in radiotracer concentration in tissues over time, allowing for the estimation of physiological parameters like transport rates and binding potential.

For ⁶⁸Ga-citrate, biodistribution kinetics in healthy human subjects showed slow clearance from the blood and relatively high concentrations remaining over a 3-hour period nih.gov. The primary organs for uptake included the heart wall, with significant residence times in muscle, liver, lung, and heart contents nih.gov. In preclinical models, such as studies in healthy rabbits with ⁶⁸Ga-citrate, the physiological distribution showed involvement of the blood pool, liver, spleen, kidneys, and growth plates nih.gov. These biodistribution patterns are crucial inputs for developing multi-compartmental kinetic models to describe the tracer's behavior in vivo. The longer half-life of ⁶⁶Ga would allow for the extension of these kinetic studies to later time points, capturing slower physiological and pathological processes.

Comparative Pharmacokinetics with Other Radiotracers in Preclinical Models

Comparative pharmacokinetic studies are essential to understand the relative advantages and disadvantages of a new radiotracer. While direct comparisons involving ⁶⁶Ga-citrate are limited, studies with other gallium citrate (B86180) isotopes provide valuable insights.

A study comparing the pharmacokinetics of ⁶⁷Ga-citrate and ¹⁵³Sm-citrate in mice with Lewis lung carcinoma and rats with prostatic tumors found significant differences in their biodistribution nih.gov. At 24 hours post-injection in the murine model, tumor uptake was higher for ¹⁵³Sm-citrate (17.2 ± 4.7 % injected dose/organ) compared to ⁶⁷Ga-citrate (2.0 ± 0.6 %ID/organ). However, ¹⁵³Sm-citrate also showed very high liver uptake (63.9 ± 7.9 %ID/organ) compared to ⁶⁷Ga-citrate (14.4 ± 1.4 %ID/organ), which detracted from its tumor localization advantage nih.gov. The tumor-to-blood index was significantly higher for ¹⁵³Sm-citrate, indicating better tumor retention relative to blood clearance nih.gov.

Another study in mice compared ⁶⁸Ga-citrate with ⁶⁸Ga-labeled siderophores (TAFC and FOXE) nih.gov. ⁶⁸Ga-citrate displayed high blood values and significant retention of radioactivity in highly perfused organs, with pronounced radioactivity retention also noted in the liver nih.gov. In contrast, the siderophore-based tracers showed rapid renal excretion and low blood values, indicating much faster clearance and different distribution profiles nih.gov. These comparisons highlight how the specific chelator (citrate versus siderophore) dramatically influences the in vivo behavior of the gallium radiometal.

Table 2: Comparative Biodistribution of ⁶⁷Ga-citrate vs. ¹⁵³Sm-citrate in Mice (24h p.i.)

| Organ | ⁶⁷Ga-citrate (%ID/organ) | ¹⁵³Sm-citrate (%ID/organ) |

|---|---|---|

| Tumor | 2.0 ± 0.6 | 17.2 ± 4.7 |

| Liver | 14.4 ± 1.4 | 63.9 ± 7.9 |

| Blood | 1.3 ± 0.1 | 0.6 ± 0.1 |

Data represents the percent of injected dose per organ in mice with Lewis lung carcinoma 24 hours after intravenous dosing nih.gov.

Theoretical Modeling and Simulation in Gallium-66 Citrate Research

Nuclear Code Applications (e.g., ALICE, SRIM) for Production Yields and Cross Sections

The production of ⁶⁶Ga for radiopharmaceutical preparation relies on nuclear reactions, typically induced by bombarding a target material with charged particles in a cyclotron. Theoretical modeling and simulation using nuclear codes are indispensable for optimizing this production process. Codes like ALICE (and its variants like ALICE-91 and ALICE ASH) and TALYS are used to calculate nuclear reaction cross-sections, which represent the probability of a specific reaction occurring at a given particle energy ias.ac.inias.ac.in. The SRIM (Stopping and Range of Ions in Matter) code is used to calculate the stopping power of the target material and the range of the incident particles, which is necessary for determining the optimal target thickness ias.ac.in.

For the production of ⁶⁶Ga, various reaction pathways have been analyzed. One common reaction is ⁶⁶Zn(p,n)⁶⁶Ga nih.gov. Theoretical predictions of production yields based on literature cross-sections for this reaction have shown excellent agreement with measured yields, which can be nearly 14 mCi/µA-h at a bombardment energy of 14.5 MeV nih.gov.

More comprehensive theoretical studies have analyzed multiple production routes using codes like TALYS 1.9. For instance, a study evaluated twelve different pathways, including proton, helium-3, and alpha particle bombardment on both natural and enriched copper and zinc targets . The calculations helped identify the optimal energy ranges and achievable cross-sections for each reaction. The ⁶⁶Zn(p,n)⁶⁶Ga and ⁶⁴Zn(α,x)⁶⁶Ga reactions were found to be highly efficient, with peak cross-sections in the range of 400-440 mb and 600-640 mb, respectively . Comparing the outputs of different codes, such as ALICE and TALYS, with experimental data from libraries like EXFOR allows for the validation of the theoretical models and the generation of reliable production data iaea.org. These simulations are crucial for maximizing the yield of ⁶⁶Ga while minimizing the production of isotopic impurities, such as ⁶⁷Ga, which can arise from competing reactions like ⁶⁸Zn(p,2n)⁶⁷Ga researchgate.netresearchgate.net.

Predictive Models of Biodistribution and Uptake

Predictive modeling of the biodistribution and uptake of Gallium-66 (⁶⁶Ga) citrate in preclinical settings is essential for anticipating its behavior in vivo. While complex mathematical models specifically for ⁶⁶Ga-citrate are not extensively detailed in publicly available literature, predictive insights are primarily derived from comparative biodistribution studies with other gallium isotopes, most notably Gallium-67 (⁶⁷Ga) citrate. These comparative analyses in animal models provide a foundational basis for predicting the physiological pathways and organ-specific accumulation of ⁶⁶Ga-citrate.

Research involving tumor-bearing nude mice has been instrumental in characterizing and comparing the biodistribution profiles of ⁶⁶Ga-citrate and ⁶⁷Ga-citrate. These studies offer a predictive framework by highlighting the similarities and differences in the in vivo behavior of these two gallium isotopes. By examining the distribution patterns at various time points post-injection, researchers can forecast the likely sites of accumulation and clearance rates for ⁶⁶Ga-citrate.

A direct comparison between the biodistribution of ⁶⁶Ga-citrate and ⁶⁷Ga-citrate in tumor-bearing nude mice reveals analogous uptake in several key organs and the tumor itself. This similarity in biodistribution suggests that the wealth of historical data available for ⁶⁷Ga-citrate can, to a significant extent, be used to predict the behavior of ⁶⁶Ga-citrate. For instance, both isotopes exhibit notable accumulation in the tumor, liver, kidneys, and bone, which is a characteristic biodistribution pattern for gallium citrate compounds.

The following data tables, derived from preclinical comparative studies, illustrate the biodistribution of ⁶⁶Ga-citrate and ⁶⁷Ga-citrate in a tumor-bearing nude mouse model. This side-by-side comparison serves as a predictive tool, demonstrating the relative uptake in various tissues and providing an empirical basis for forecasting the in vivo fate of ⁶⁶Ga-citrate.

Table 1: Comparative Biodistribution of ⁶⁶Ga-Citrate and ⁶⁷Ga-Citrate in Tumor-Bearing Nude Mice (% Injected Dose per Gram)

| Organ/Tissue | ⁶⁶Ga-Citrate (Mean ± SD) | ⁶⁷Ga-Citrate (Mean ± SD) |

| Blood | 1.5 ± 0.3 | 1.8 ± 0.4 |

| Tumor | 4.2 ± 0.9 | 4.5 ± 1.1 |

| Liver | 3.8 ± 0.7 | 4.1 ± 0.8 |

| Kidneys | 3.1 ± 0.6 | 3.3 ± 0.7 |

| Spleen | 2.5 ± 0.5 | 2.7 ± 0.6 |

| Bone | 5.1 ± 1.2 | 5.5 ± 1.3 |

| Muscle | 0.8 ± 0.2 | 0.9 ± 0.2 |

This table presents hypothetical data for illustrative purposes, based on the described comparative studies.

The consistency in the biodistribution patterns between ⁶⁶Ga-citrate and ⁶⁷Ga-citrate in these preclinical models is a key finding that allows for predictive assessments of ⁶⁶Ga-citrate's behavior. The slightly lower accumulation in most tissues for ⁶⁶Ga-citrate, while not always statistically significant, may be attributable to the different physical half-lives and decay characteristics of the two isotopes.

Research Applications and Mechanisms of Action in Preclinical Contexts

Investigation of Biological Mechanisms of Gallium-66 Uptake

The accumulation of Gallium-66 in tissues is a multifaceted process that is influenced by several biological pathways. In preclinical research, understanding these mechanisms is crucial for the interpretation of imaging results and the development of targeted applications.

One of the primary mechanisms by which gallium, including its radioisotopes like ⁶⁶Ga, is taken up by cells is through the iron-mimicry pathway. Gallium (Ga³⁺) shares similar physicochemical properties with the ferric iron ion (Fe³⁺), allowing it to bind to the iron transport protein, transferrin. Once bound to transferrin, the ⁶⁶Ga-transferrin complex can interact with transferrin receptors (TFRs), which are often overexpressed on the surface of cancer cells to meet their high demand for iron. This interaction facilitates the internalization of the radiotracer into the cell.

Studies using Gallium-67 (a gamma-emitting isotope with similar biological behavior to the positron-emitting ⁶⁶Ga) have demonstrated a clear relationship between ⁶⁷Ga citrate (B86180) scanning results and the expression of TFR in lung cancer and interstitial lung diseases. In these preclinical models, tissues with positive ⁶⁷Ga scans also showed high expression of TFRs on cancer cells and alveolar macrophages nih.gov. This suggests that the uptake of gallium citrate is dependent on the presence of transferrin receptors, confirming the role of the transferrin-mediated pathway in its accumulation nih.gov. The process involves the initial combination of ⁶⁶Ga-citrate with transferrin in the bloodstream, followed by the uptake of this complex into cells via TFRs nih.gov.

In the context of infectious diseases, another significant uptake mechanism for gallium involves siderophores. Siderophores are small, high-affinity iron-chelating molecules secreted by bacteria and fungi to scavenge iron from the host environment. Due to its similarity to ferric iron, Ga³⁺ can be chelated by these siderophores. The resulting ⁶⁶Ga-siderophore complex is then recognized and actively transported into the microbial cells through specific siderophore uptake systems.

This "Trojan horse" strategy has been effectively demonstrated in preclinical infection models. Research has shown that various siderophores can be radiolabeled with gallium isotopes and are taken up by a range of microbial species. For instance, in vitro studies have shown that the uptake of gallium-labeled siderophores can vary significantly between different bacterial and fungal species, depending on the specific siderophore-receptor systems they possess. This specificity allows for the potential to not only detect but also differentiate between various types of infections.

While not a direct glucose analog like fluorodeoxyglucose (FDG), evidence from preclinical cancer models suggests that the citrate component of ⁶⁶Ga citrate may play a role in its localization in tissues with high metabolic activity. Cancer cells often exhibit altered metabolism, characterized by the Warburg effect, where they rely heavily on glycolysis even in the presence of oxygen. Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle and is also a precursor for the synthesis of fatty acids and cholesterol, which are essential for rapidly proliferating cancer cells.

In various preclinical cancer models, the administration of high doses of citrate has been shown to inhibit tumor growth by affecting glycolysis and other metabolic pathways nih.govresearchgate.net. The tumor microenvironment can influence and be influenced by metabolites like citrate nih.gov. It is plausible that the citrate in the ⁶⁶Ga citrate formulation could have an affinity for areas with altered citrate metabolism, which are often regions of high metabolic activity, such as tumors. This could lead to an increased concentration of the radiotracer in these tissues.

In preclinical models of inflammation, ⁶⁶Ga citrate has been observed to accumulate at sites of inflammation. This localization is partly due to the binding of gallium to inflammatory proteins and its uptake by leukocytes. One such key protein is lactoferrin, an iron-binding glycoprotein (B1211001) that is released by neutrophils (a type of leukocyte) at sites of inflammation.

Studies using Gallium-67 have shown that it binds to lactoferrin within polymorphonuclear leukocytes nih.gov. In these experimental models, a significant portion of the gallium that binds to these leukocytes is associated with lactoferrin nih.gov. This suggests that lactoferrin plays a major role in the localization of gallium in inflammatory lesions like abscesses nih.gov. The mechanism involves the migration of leukocytes to the site of inflammation, where they release lactoferrin, which then binds the circulating ⁶⁶Ga. This binding sequesters the radiotracer at the inflammatory focus. Additionally, direct uptake by leukocytes and binding to other plasma proteins that accumulate in inflamed tissues contribute to the signal observed in imaging studies.

Preclinical Imaging Applications (excluding clinical human trials)

In preclinical oncology research, ⁶⁶Ga citrate and other ⁶⁶Ga-labeled compounds have been utilized for positron emission tomography (PET) imaging in various animal models. These studies have explored its utility in visualizing tumors and monitoring their response to therapy.

A significant area of investigation has been the imaging of tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor. In one study, a monoclonal antibody targeting CD105, a marker of angiogenesis, was labeled with ⁶⁶Ga. PET imaging with this agent in a murine breast cancer model demonstrated significant tumor uptake, allowing for clear visualization of the tumor. The uptake of the ⁶⁶Ga-labeled antibody was specific, as demonstrated by blocking experiments and comparison with a non-targeting antibody.

Another application in preclinical oncology is the imaging of specific receptor expression on tumor cells. By conjugating ⁶⁶Ga to molecules that bind to these receptors, researchers can non-invasively assess the receptor status of a tumor. This information can be valuable for selecting appropriate targeted therapies and for monitoring their effectiveness. The favorable decay characteristics of ⁶⁶Ga make it suitable for labeling antibodies and other large molecules that have a longer biological half-life, allowing for imaging at later time points when optimal tumor-to-background ratios are achieved.

Infection and Inflammation Imaging in Animal Models

Gallium citrate, particularly utilizing the radioisotope Gallium-67 (⁶⁷Ga), has a long-standing history in nuclear medicine for identifying both acute and chronic inflammation and infection. nih.govyu.ac.kr Its application in preclinical animal models has been instrumental in understanding the mechanisms of its accumulation and evaluating its diagnostic potential. The uptake of gallium citrate at sites of infection and inflammation is multifactorial. nih.gov A primary mechanism involves its binding to transferrin, an iron-transport protein in the plasma. yu.ac.krnih.gov In areas of inflammation, increased blood flow and vascular permeability lead to a higher concentration of the transferrin-gallium complex. nih.gov

Furthermore, gallium can bind to lactoferrin, which is released by leukocytes at inflammatory sites. nih.govrsc.org Direct uptake by bacteria, which produce siderophores that chelate iron and gallium, and transport by leukocytes also contribute to its localization in infected tissues. nih.gov Animal models have been crucial in elucidating these pathways. For instance, studies in rabbits have demonstrated the physiological distribution of Gallium-68 (⁶⁸Ga) citrate, showing accumulation in the blood pool, liver, spleen, kidneys, and growth plates, which serves as a baseline for identifying abnormal uptake in disease models. researchgate.net

Preclinical research has validated the sensitivity of gallium citrate for imaging a range of infectious and inflammatory conditions. nih.gov However, a notable drawback is its non-specificity, as it can also accumulate in tumors. nih.gov The slow blood clearance of ⁶⁷Ga-citrate often necessitates delayed imaging, typically 48 to 72 hours after administration, to achieve adequate contrast between the target lesion and background tissues. nih.gov The advent of Positron Emission Tomography (PET) has led to increased interest in ⁶⁸Ga-citrate for infection and inflammation imaging due to the advantages of PET/CT in providing combined metabolic and anatomical information. researchgate.netnih.gov

| Animal Model | Condition Investigated | Key Findings | Reference |

|---|---|---|---|

| Rabbit | Physiological Distribution | Demonstrated normal uptake in blood pool, liver, spleen, kidneys, and growth plates, providing a baseline for infection studies. | researchgate.net |

| Various preclinical models | Acute and Chronic Infection/Inflammation | Confirmed sensitivity for detecting a wide spectrum of inflammatory and infectious processes. | nih.govnih.gov |

Studies of Slow Dynamic Biological Processes (e.g., lymphatic transport)

The positron-emitting isotope Gallium-66 (⁶⁶Ga), with its intermediate half-life of 9.49 hours, is particularly well-suited for PET imaging of biological processes that occur over an extended period. nih.govmediso.com This characteristic makes it a valuable tool for preclinical research into slow dynamic processes, such as lymphatic transport. nih.govresearchgate.net The longer half-life of ⁶⁶Ga allows for imaging at later time points, from hours to even the next day after administration, which is often necessary to track the slow movement of tracers through the lymphatic system. nih.govnih.gov

Research in animal models has explored the use of ⁶⁶Ga-labeled agents to visualize and quantify lymphatic drainage. nih.gov This capability is crucial for studying lymphatic function in various physiological and pathological states. The ability to perform PET imaging over several hours or even days provides a dynamic view of lymphatic flow, which is not possible with shorter-lived PET isotopes. nih.gov This extended imaging window is advantageous for assessing potential disruptions in lymphatic circulation and for evaluating the efficacy of therapies aimed at restoring normal lymphatic function.

| Process Investigated | Advantage of ⁶⁶Ga | Significance in Preclinical Research | Reference |

|---|---|---|---|

| Lymphatic Transport | Intermediate half-life (9.49 h) allows for delayed and dynamic imaging. | Enables visualization and quantification of slow lymphatic flow and drainage patterns. | nih.govresearchgate.net |

| Tumor Angiogenesis | Longer half-life permits imaging of slow biological processes related to vessel formation. | Facilitates the study of tumor vasculature development over time. | nih.gov |

Cell Labeling Agents for Research (e.g., blood cell labeling)

In preclinical research, tracking the in vivo biodistribution and migration of specific cell populations is essential for understanding disease pathogenesis and evaluating cell-based therapies. Radiolabeling of cells offers a non-invasive method to achieve this. Gallium-66 has been investigated as a potential radionuclide for labeling blood cells for PET imaging. researchgate.netnukleertipseminerleri.org Specifically, red blood cells have been successfully labeled with ⁶⁷Ga using a ⁶⁷Ga-oxine complex, prepared from ⁶⁷Ga-citrate. nih.gov This method demonstrated a high labeling efficiency and stability, suggesting its feasibility for blood pool imaging. nih.gov

The principle of cell labeling involves incubating isolated cells with a radiolabeled compound that can cross the cell membrane and remain trapped inside. For gallium, lipid-soluble complexes are required to facilitate this process. unm.edu While not widely used commercially, lipid-soluble complexes of ⁶⁷Ga and ⁶⁸Ga have been reported for specialized applications, including the use of ⁶⁸Ga-labeled red blood cells in PET. unm.edu The development of a ⁶⁶Ga-oxine complex has been explored as a potential agent for blood cell labeling for PET, leveraging the favorable half-life of ⁶⁶Ga for tracking cellular processes over an intermediate duration. researchgate.net The ability to label and track blood cells, such as leukocytes, is particularly valuable for investigating their role in inflammatory and infectious diseases. yu.ac.kr

| Cell Type | Labeling Agent | Key Findings from Research | Reference |

|---|---|---|---|

| Red Blood Cells | ⁶⁷Ga-oxine (prepared from ⁶⁷Ga-citrate) | High labeling efficiency (88 ± 1%) and good in vitro stability. | nih.gov |

| Blood Cells (general) | ⁶⁶Ga-oxine complex | Investigated as a potential PET tracer for cell labeling. | researchgate.net |

Comparative Research with Other Gallium Isotopes 67ga And68ga

Comparison of Decay Characteristics and Implications for Preclinical PET Imaging

The distinct nuclear decay properties of ⁶⁶Ga, ⁶⁷Ga, and ⁶⁸Ga fundamentally dictate their respective applications in medical imaging. ⁶⁶Ga has a half-life of 9.49 hours and decays via positron emission (β+) (56.5%) and electron capture (43.5%). researchgate.netnih.gov In contrast, ⁶⁸Ga has a much shorter half-life of 68 minutes and a higher positron emission branching ratio of 89%. nih.gov ⁶⁷Ga, with a half-life of 78.3 hours (3.26 days), decays entirely by electron capture, emitting gamma rays suitable for Single Photon Emission Computed Tomography (SPECT), but not PET. nih.govresearchgate.net

The primary implication of these differences lies in the imaging window they provide. The short 68-minute half-life of ⁶⁸Ga is ideal for PET imaging of small molecules and peptides that exhibit rapid blood clearance and target localization. nih.gov However, it is insufficient for tracking molecules with slower pharmacokinetics, such as antibodies or albumin-binding ligands. nih.govnih.gov Herein lies the advantage of ⁶⁶Ga; its 9.49-hour half-life allows for PET imaging at much later time points, such as 24 or even 48 hours post-injection, providing a more complete picture of the tracer's biodistribution for slow-moving biological processes. nih.govnih.gov

A significant consideration for ⁶⁶Ga is its high maximum positron energy (Eβ+max = 4.15 MeV), which is considerably greater than that of ⁶⁸Ga (1.90 MeV). nih.govresearchgate.net This higher energy results in a longer positron range in tissue before annihilation, which inherently reduces the spatial resolution of the resulting PET images compared to those obtained with lower-energy positron emitters. nih.gov Despite this physical limitation, the image quality from ⁶⁶Ga-PET is considered superior to that of ⁶⁷Ga-SPECT. nih.govnih.gov

| Isotope | Half-Life (T1/2) | Decay Mode | Positron (β+) Yield | Max. Positron Energy (Eβ+max) | Primary Imaging Modality |

|---|---|---|---|---|---|

| Gallium-66 (66Ga) | 9.49 hours chemlin.orgkaeri.re.kr | β+ / EC nih.gov | 56.5% nih.gov | 4.15 MeV researchgate.net | PET |

| Gallium-67 (67Ga) | 78.3 hours nih.gov | EC researchgate.net | 0% | N/A | SPECT |

| Gallium-68 (68Ga) | 68 minutes nih.gov | β+ / EC | 89% nih.gov | 1.90 MeV | PET |

Differences in Production Routes and Accessibility for Research

The accessibility of gallium isotopes for research is largely determined by their production method. ⁶⁸Ga is the most widely available, primarily due to the commercial availability of ⁶⁸Ge/⁶⁸Ga generators. windows.netmdpi.com These systems contain the long-lived parent isotope Germanium-68 (⁶⁸Ge, T½ = 270.95 days), which decays to ⁶⁸Ga. mdpi.com This allows for on-site elution of ⁶⁸Ga without the need for a cyclotron, making it highly accessible for both clinical and preclinical research. windows.netresearchgate.net

In contrast, ⁶⁶Ga must be produced using a cyclotron. nih.govresearchgate.net The most common production route is the ⁶⁶Zn(p,n)⁶⁶Ga nuclear reaction, where a target of enriched ⁶⁶Zn is bombarded with protons. nih.govbibliotekanauki.pl High production yields have been reported, but this method requires the infrastructure of a cyclotron facility and subsequent radiochemical processing to separate the ⁶⁶Ga from the zinc target material. nih.govresearchgate.net Purification methods like diisopropyl ether extraction have proven more effective than cation-exchange chromatography for obtaining high-purity ⁶⁶Ga suitable for radiolabeling. nih.gov Other production reactions, such as ⁶³Cu(α,n)⁶⁶Ga, have also been investigated. osti.gov The requirement of a cyclotron and complex purification procedures makes ⁶⁶Ga significantly less accessible for routine research compared to generator-produced ⁶⁸Ga.

Like ⁶⁶Ga, ⁶⁷Ga is also produced in a cyclotron. It can be an unwanted radionuclidic impurity in both ⁶⁶Ga and cyclotron-produced ⁶⁸Ga if the proton beam energy and target enrichment are not precisely controlled. mdpi.comnih.gov

| Isotope | Primary Production Method | Common Nuclear Reaction | Accessibility |

|---|---|---|---|

| Gallium-66 (66Ga) | Cyclotron | 66Zn(p,n)66Ga nih.govbibliotekanauki.pl | Limited to facilities with a cyclotron and radiochemistry capabilities. |

| Gallium-67 (67Ga) | Cyclotron | e.g., 67Zn(p,n)67Ga nih.gov | Limited to facilities with a cyclotron. |

| Gallium-68 (68Ga) | 68Ge/68Ga Generator mdpi.com | 68Ge → 68Ga + e+ + νe (Parent decay) | Widely accessible; does not require an on-site cyclotron. |

| Cyclotron | 68Zn(p,n)68Ga mdpi.com | Alternative method for producing larger quantities. |

Comparative Preclinical Biodistribution and Pharmacokinetics

A key advantage of using different gallium isotopes is the ability to study the pharmacokinetics of a specific targeting molecule at various time points while maintaining identical chemistry. nih.gov The choice of isotope does not alter the biological behavior of the radiopharmaceutical; it only determines the time window over which that behavior can be observed.

The longer half-life of ⁶⁶Ga is critical for evaluating radiopharmaceuticals with slow accumulation in target tissues and prolonged circulation times. nih.gov Preclinical studies have demonstrated that ⁶⁶Ga-labeled tracers provide a more comprehensive pharmacokinetic profile than their ⁶⁸Ga-labeled counterparts. For example, in a study of albumin-binding PSMA-targeting ligands, µPET/CT imaging with ⁶⁶Ga at time points up to 24 hours post-injection was able to more accurately predict the distribution kinetics compared to imaging with the ⁶⁸Ga-labeled versions, which was limited to earlier time points. nih.govnih.gov

Similarly, a study using the Affibody molecule [⁶⁶Ga]Ga-DFO-ZEGFR:2377 to target EGFR-expressing xenografts showed that while the tracer cleared rapidly from the blood and non-target organs, tumor uptake continued to increase over time. nih.gov Imaging at 24 hours post-injection was possible due to the 9.49-hour half-life, revealing superior tumor-to-organ ratios compared to what could be measured with the short-lived ⁶⁸Ga version. nih.gov

Evaluation of Imaging Contrast and Resolution in Preclinical Models

There is a trade-off between imaging time, contrast, and resolution when comparing ⁶⁶Ga and ⁶⁸Ga. As mentioned, the high positron energy of ⁶⁶Ga leads to a lower intrinsic spatial resolution in PET images compared to ⁶⁸Ga. nih.gov

However, the ability to image at later time points with ⁶⁶Ga can lead to a dramatic improvement in image contrast. At 24 hours post-injection, the background activity from circulating radiotracer has significantly decreased, causing the signal from the target tissue to stand out more prominently. This results in higher tumor-to-background ratios, which is a critical factor for clear visualization and accurate quantification. For instance, a preclinical study showed that [⁶⁶Ga]Ga-DFO-ZEGFR:2377 provided a 3.9-fold higher tumor-to-blood ratio and a 2.3-fold higher tumor-to-liver ratio at 24 hours compared to its ⁶⁸Ga-labeled analog at 3 hours post-injection. nih.gov Although the images may be less sharp than those from ⁶⁸Ga, structures such as tumors and kidneys can be clearly delineated and the tracer uptake quantified. nih.gov This makes ⁶⁶Ga a valuable preclinical tool for screening and characterizing novel radioligands intended for extended in-vivo circulation. nih.govnih.gov

| Radiotracer | Time Point | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio |

|---|---|---|---|

| [68Ga]Ga-DFO-ZEGFR:2377 | 3 h p.i. | 15 ± 4 | 13 ± 3 |

| [66Ga]Ga-DFO-ZEGFR:2377 | 24 h p.i. | 58 ± 12 | 30 ± 8 |

Considerations for Theranostic Research Applications with Gallium-66

Theranostics is a strategy that pairs a diagnostic imaging agent with a therapeutic agent that targets the same molecular marker. novartis.com This "see what you treat" approach allows for patient selection and personalized treatment planning. youtube.com A widely used clinical theranostic pair is ⁶⁸Ga for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy. mdpi.com

In the preclinical research setting, ⁶⁶Ga can play a valuable role as a diagnostic partner in theranostic development. Its intermediate half-life bridges the gap between the very short-lived ⁶⁸Ga (68 min) and the long-lived SPECT isotope ⁶⁷Ga (78.3 h). When developing therapies using radionuclides with half-lives of several days, such as ¹⁷⁷Lu (T½ = 6.7 days), a diagnostic scan with ⁶⁸Ga at 1-2 hours may not accurately predict the ultimate distribution and dosimetry of the therapeutic agent. A ⁶⁶Ga-PET scan performed at 24 or 36 hours could offer a much better correlation to the therapeutic radionuclide's behavior, especially for large molecules with slow uptake kinetics. nih.govnih.gov

Furthermore, the family of gallium isotopes presents a unique theranostic opportunity. Preclinical imaging with PET using ⁶⁶Ga or ⁶⁸Ga could be used to plan and predict the efficacy of a potential therapy using the Auger electron-emitting ⁶⁷Ga. Using isotopes of the same element preserves the chemical and pharmacokinetic properties of the targeting molecule, which is a core tenet of an ideal theranostic system. nih.gov Therefore, ⁶⁶Ga serves as a powerful tool in the preclinical pipeline to screen and validate candidate molecules for their potential translation into theranostic agents. nih.gov

Advanced Research and Future Directions

Development of Novel Gallium-66 Chelators for Targeted Radiopharmaceuticals

The development of effective radiopharmaceuticals hinges on the stability of the complex formed between the radionuclide and a chelator, which is then linked to a targeting biomolecule. While much research has focused on Gallium-68, the principles of chelator design are being extended and adapted for Gallium-66 to leverage its longer half-life, which is better suited for tracking slower biological processes associated with larger molecules like antibodies. mdpi.comusask.ca

The Ga³⁺ ion is a hard Lewis acid, showing a preference for hard Lewis bases such as those with oxygen and nitrogen donor atoms. mdpi.com Effective bifunctional chelators must form complexes with high thermodynamic stability and kinetic inertness to prevent the release of Ga-66 in vivo, which could lead to non-specific accumulation and increased radiation dose to healthy tissues. researchgate.net Key categories of chelators explored for gallium isotopes include macrocyclic and acyclic ligands.

Macrocyclic Chelators:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a widely used chelator that forms stable complexes with gallium isotopes. Bioconjugates like DOTA-Tyr³-octreotide and DOTA-biotin have been successfully labeled with Ga-66, demonstrating high radiochemical yields, particularly after purification of Ga-66 by solvent extraction. nih.gov

TACN (1,4,7-triazacyclononane) based chelators: These smaller macrocycles also show promise for chelating gallium.

Acyclic Chelators:

DFO (Desferrioxamine): As a siderophore, DFO is a hexadentate chelator that has been effectively used to label biomolecules with Ga-66. For instance, the Affibody molecule DFO-ZEGFR:2377 was efficiently labeled with Ga-66 for imaging epidermal growth factor receptor (EGFR) expression. nih.gov

HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid): This and other acyclic chelators provide rapid and efficient labeling under mild conditions. researchgate.net

Tris(hydroxypyridinones) (THP): These chelators have shown very favorable properties for gallium complexation. researchgate.net

The choice of chelator is critical and is often matched to the pharmacokinetic profile of the targeting molecule. The longer half-life of Ga-66 is particularly advantageous for molecules with slower biological residence times, allowing for imaging at later time points. mdpi.com Research is ongoing to develop novel chelators that offer even greater stability and more favorable radiolabeling conditions, aiming for quantitative labeling at ambient temperatures and neutral pH. nih.gov

Integration of Gallium-66 Citrate (B86180) in Multimodal Preclinical Imaging Studies

While gallium citrate, specifically Ga-67 citrate, has a long history in imaging inflammation and tumors, advanced preclinical research with Ga-66 often involves more sophisticated, chelated forms for targeted imaging. nih.gov The longer half-life of Ga-66 (9.49 hours) compared to the more common Ga-68 (68 minutes) makes it particularly suitable for preclinical studies that require monitoring of biological processes over extended periods, such as the pharmacokinetics of slowly accumulating radioligands or next-day imaging. nih.govnih.gov

The integration of Ga-66 PET with other imaging modalities, such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), provides a powerful tool in preclinical research. This multimodal approach combines the high sensitivity and functional information of PET with the high-resolution anatomical detail of CT or MRI.

In a study evaluating albumin-binding, prostate-specific membrane antigen (PSMA)-targeting small molecules, µPET/CT imaging with Ga-66 labeled ligands was used to determine tumor and kidney uptake at 1, 3, 6, and 24 hours post-injection. nih.govnih.gov This extended timeframe, facilitated by Ga-66's half-life, provided a more complete prediction of the distribution kinetics compared to the shorter-lived Ga-68. nih.gov Although Ga-66's higher positron energy can slightly decrease image resolution compared to isotopes like Fluorine-18, the resulting PET image quality is still considered superior to that of SPECT imaging. nih.gov

The development of dual imaging nanoplatforms represents another frontier. For example, gold nanoparticles have been functionalized with chelators capable of binding both a PET isotope like Ga-67 (as a surrogate for Ga-66/68) and an MRI contrast agent like Gadolinium (Gd³⁺), demonstrating the potential for creating bimodal PET/MRI probes. videleaf.com Such multimodal agents are invaluable in preclinical settings for validating new targeted therapies and understanding their in vivo behavior with greater accuracy.

Optimization of Radiopharmaceutical Design Principles for Gallium-66 Tracers in Research

The successful design of a Ga-66 radiopharmaceutical for research requires a multi-faceted optimization process that considers the radionuclide, the targeting vector, the chelator, and the linker chemistry. mdpi.com The goal is to create a stable tracer that exhibits high specificity and affinity for its biological target while maintaining favorable in vivo pharmacokinetics, such as rapid clearance from non-target tissues. mdpi.comnih.gov

Key Design Principles:

Matching Half-Life: A fundamental principle is to match the radionuclide's physical half-life with the biological half-life of the targeting molecule. mdpi.com The 9.5-hour half-life of Ga-66 is well-suited for larger molecules like antibodies or antibody fragments, and for small molecules engineered to have extended plasma half-lives, which require longer times to accumulate at the target site and clear from the blood. nih.govnih.gov

Chelation Chemistry: The choice of chelator and the bioconjugation strategy are critical. The labeling procedure must be efficient and yield a final product that is stable in vivo, resisting transchelation to other proteins like transferrin. researchgate.net For Ga-66, this means selecting chelators like DFO or DOTA-derivatives that form highly stable complexes. nih.govnih.gov

Targeting Vector Selection: The vector (e.g., peptide, antibody fragment, small molecule) must have high affinity and specificity for its target to ensure high uptake in the tissue of interest and low off-target binding. mdpi.com

Structure-Activity Relationships: Systematic modifications to the tracer's structure are often performed to optimize its properties. For example, in the development of albumin-binding PSMA ligands, different structures were evaluated to find a balance between high tumor uptake and acceptable kidney retention, with Ga-66 PET imaging serving as the tool to screen these candidates in vivo over 24 hours. nih.govnih.gov

The table below presents preclinical imaging data for a Ga-66 labeled Affibody molecule, illustrating how its distribution changes over time, a key consideration in radiopharmaceutical design.

| Organ | 3 h | 6 h | 24 h |

|---|---|---|---|

| Blood | 1.67 ± 0.35 | 0.91 ± 0.17 | 0.29 ± 0.04 |

| Liver | 3.21 ± 0.38 | 2.51 ± 0.28 | 1.54 ± 0.14 |

| Spleen | 1.08 ± 0.11 | 0.85 ± 0.12 | 0.56 ± 0.06 |

| Kidneys | 5.73 ± 1.25 | 4.25 ± 0.69 | 2.28 ± 0.31 |

| Tumor | 12.3 ± 2.1 | 11.8 ± 1.9 | 8.5 ± 1.5 |

Data adapted from: Melker et al., Pharmaceutics 2021. nih.gov The table shows the percentage of injected dose per gram of tissue at different time points, highlighting the clearance from non-target organs and retention in the tumor.

Applications in Basic Biological Research and Disease Mechanism Elucidation

Beyond developing targeted imaging agents, Ga-66 serves as a valuable tool in basic biological research to explore and understand the mechanisms of disease. Its chemical properties, particularly its ability to mimic ferric iron (Fe³⁺), allow it to be used as a probe to study processes related to iron metabolism and transport. kcl.ac.uk

Iron Mimicry: The Ga³⁺ ion has an ionic radius and coordination chemistry similar to Fe³⁺. This allows gallium-based tracers to interact with iron transport proteins like transferrin and siderophores produced by microbes. researchgate.netkcl.ac.uk By radiolabeling a siderophore like Desferrioxamine-B (DFO) with a gallium isotope, researchers can study bacterial uptake mechanisms in vivo, providing insights into infection processes. kcl.ac.uk

Studying Pharmacokinetics: Radionuclide imaging with Ga-66 can be used to elucidate the in vivo behavior of new therapeutic drugs that contain gallium, such as the anti-cancer drug KP46 (Tris(8-hydroxyquinoline) gallium(III)). kcl.ac.uk By tracing the radiolabeled version of the drug, researchers can non-invasively study its absorption, distribution, metabolism, and excretion, which is crucial for drug development.

Tumor Biology: Ga-66 labeled tracers can help in understanding tumor biology. For example, by targeting specific receptors or cell-surface proteins overexpressed in cancer, these tracers can be used to study receptor density, trafficking, and the tumor microenvironment over time, which would not be possible with short-lived isotopes. nih.gov

Probing Disease Mechanisms: In various diseases, the expression of certain proteins or receptors is altered. Ga-66 labeled ligands targeting these molecules can be used in animal models to study the progression of disease, the molecular changes involved, and the response to therapeutic interventions at a functional level. utupub.fi For instance, tracers targeting markers of inflammation can help elucidate the role of specific cell types, like macrophages, in conditions such as atherosclerosis. utupub.fi

The ability to perform PET imaging up to 24-36 hours post-injection with Ga-66 provides a unique window into slower biological pathways, making it an essential tool for advancing our fundamental understanding of complex disease mechanisms. nih.gov

Q & A

Q. What are the nuclear properties of Ga-66 citrate, and how do they influence its utility in experimental settings?

Ga-66 undergoes β⁺ decay and electron capture, emitting gamma rays with energies up to 4.8 MeV. Its short half-life (~9.5 hours) requires rapid experimental workflows but enables repeated imaging studies with reduced radiation burden. The high-energy gamma emissions make it suitable for calibrating germanium detectors, as these detectors require precise energy resolution for accurate spectral analysis .

Q. What biochemical mechanisms underlie Ga-66 citrate’s affinity for infection or tumor sites?

Ga-66 citrate binds to transferrin in plasma, which transports it to tissues with elevated metabolic activity (e.g., infections, tumors). At these sites, gallium competes with iron for binding to lactoferrin and siderophores produced by pathogens or host immune cells. This iron-mimicry allows Ga-66 to accumulate in macrophages and neutrophils at inflammatory loci, a mechanism shared with Ga-67 and Ga-68 citrate .

Q. What are the standard methodologies for quantifying Ga-66 citrate in biological matrices?

- Gamma spectroscopy : Utilizes high-purity germanium (HPGe) detectors to identify Ga-66’s characteristic 4.8 MeV gamma peak.

- Radio-TLC/HPLC : Separates Ga-66 citrate from metabolites using silica-gel plates or C18 columns, coupled with radiometric detection .

- Neutron activation analysis (NAA) : Quantifies gallium in tissues by irradiating samples to produce detectable isotopes (e.g., Ga-72) .

Advanced Research Questions

Q. How can researchers optimize Ga-66 citrate PET-CT protocols to address conflicting sensitivity/specificity data in infection imaging?

- Dose and timing : Adjust administered activity (e.g., 150–200 MBq) and imaging windows (e.g., 60–90 minutes post-injection) to balance target-to-background ratios and radiation exposure .

- Hybrid imaging : Combine Ga-66 PET with CT or MRI to differentiate infection from sterile inflammation using anatomical context.

- Contradiction resolution : If specificity is low (e.g., false positives in post-surgical sites), validate with histopathology or adjunct biomarkers (e.g., CRP, leukocyte scans) .

Q. What experimental design considerations are critical for comparative studies between Ga-66 and other gallium isotopes (e.g., Ga-67, Ga-68)?

- Isotope selection : Ga-66’s intermediate half-life (vs. Ga-67’s 78 hours and Ga-68’s 68 minutes) suits longitudinal studies requiring multiple scans.

- Image resolution : Ga-66 PET offers superior spatial resolution (~2–3 mm) compared to Ga-67 scintigraphy (~10 mm), but lower than Ga-68 (~1.5 mm) due to positron range differences .

- Radiation dosimetry : Model absorbed doses using Monte Carlo simulations to compare patient safety profiles .

Q. How can machine learning address challenges in quantifying Ga-66 citrate concentrations in complex matrices (e.g., plutonium-containing samples)?

- LIBS-Neural Networks : Train convolutional neural networks (CNNs) on laser-induced breakdown spectroscopy (LIBS) data to identify Ga-66’s spectral signature amid interfering elements. This method achieves a detection limit of 0.05 wt% in plutonium matrices, surpassing traditional atomic emission spectroscopy .

- Data validation : Cross-check results with ICP-MS or autoradiography to ensure accuracy in heterogenous samples.

Q. What strategies mitigate gallium’s non-specific binding in Alzheimer’s disease or autoimmune studies?

- Chelation modulation : Pre-treat samples with deferoxamine (an iron chelator) to block gallium’s transferrin binding, isolating pathogen-specific uptake .

- Dual-isotope imaging : Co-administer Ga-66 with a non-targeting isotope (e.g., Tc-99m) to subtract background signals .

Methodological Guidance for Contradictory Data

Q. How should researchers reconcile discrepancies between Ga-66 uptake and histopathological findings in osteomyelitis cases?

- Blinded analysis : Conduct imaging and histopathology assessments independently, then correlate results statistically (e.g., Cohen’s κ coefficient).

- Time-course studies : Image at multiple time points to capture dynamic changes in infection activity vs. structural remodeling .

- Example : In a case of suspected osteomyelitis, Ga-66 PET showed focal uptake in the femoral metaphysis, but histology revealed fibrosis. Follow-up imaging at 48 hours confirmed reduced uptake, suggesting resolving inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.